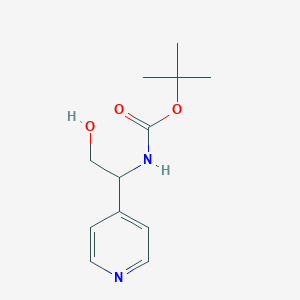

2-(Boc-amino)-2-(4-pyridyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Boc-amino)-2-(4-pyridyl)ethanol is an organic compound that features a pyridine ring substituted with an ethanol group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-2-(4-pyridyl)ethanol typically involves the following steps:

Starting Material: The synthesis begins with 4-pyridinecarboxaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-2-(4-pyridyl)ethanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Deprotection using trifluoroacetic acid (TFA).

Major Products

Oxidation: Formation of 2-(Boc-amino)-2-(4-pyridyl)acetaldehyde.

Reduction: Formation of 2-(Boc-amino)-2-(4-piperidyl)ethanol.

Substitution: Formation of various substituted amino derivatives.

Scientific Research Applications

2-(Boc-amino)-2-(4-pyridyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-2-(4-pyridyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected to reveal a reactive amino group, which can form bonds with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

2-(Boc-amino)-2-(3-pyridyl)ethanol: Similar structure but with the amino group on the 3-position of the pyridine ring.

2-(Boc-amino)-2-(2-pyridyl)ethanol: Similar structure but with the amino group on the 2-position of the pyridine ring.

Uniqueness

2-(Boc-amino)-2-(4-pyridyl)ethanol is unique due to the position of the amino group on the 4-position of the pyridine ring, which can influence its reactivity and interactions with other molecules.

Biological Activity

2-(Boc-amino)-2-(4-pyridyl)ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The presence of the pyridine ring and the Boc (tert-butyloxycarbonyl) protecting group enhances its reactivity and biological profile. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₈N₂O₃

- Molecular Weight : 226.29 g/mol

- CAS Number : 116860945

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with pyridine moieties often act as enzyme inhibitors, interacting with active sites and altering metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Pyridine derivatives are known for their antimicrobial properties, potentially inhibiting bacterial growth through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 22 |

| This compound | E. coli | 20 |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines. For instance, it has been observed to induce apoptosis in renal cell carcinoma (RCC) cells lacking the von Hippel-Lindau (VHL) tumor suppressor gene. The compound's efficacy was evaluated using various RCC cell lines, revealing a significant reduction in cell viability at specific concentrations .

Case Studies

-

Cytotoxic Effects on RCC Cells : A study reported that this compound selectively induced autophagy in VHL-deficient RCC cells, leading to reduced tumor growth in xenograft models .

- Experimental Setup : RCC cell lines were treated with varying concentrations of the compound.

- Results : The compound showed IC50 values indicating potent cytotoxic effects.

-

Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyridine derivatives similar to this compound. The study utilized agar diffusion methods to assess inhibition zones against multiple bacterial strains.

- Findings : The compound demonstrated significant activity against resistant strains, suggesting potential therapeutic applications in treating infections .

Properties

Molecular Formula |

C12H18N2O3 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

tert-butyl N-(2-hydroxy-1-pyridin-4-ylethyl)carbamate |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-4-6-13-7-5-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) |

InChI Key |

KNEJSCLGVHOOKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=NC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.